([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine is a useful research compound. Its molecular formula is C11H19FN4 and its molecular weight is 226.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
The compound ([(2S,4S)-4-Fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine, also known by its CAS number 1820570-10-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17FN4
- Molecular Weight : 212.27 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluoro group and a pyrazole moiety, which may contribute to its biological activity.
Pyrrolidine derivatives are known for their diverse biological activities, including but not limited to:
- Antimicrobial Activity : Compounds with a pyrrolidine core have been shown to exhibit significant antimicrobial properties. Recent studies indicate that modifications to the pyrrolidine structure can enhance activity against various bacterial strains .
- Anticancer Properties : Research has indicated that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : Some derivatives have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the fluoro group significantly enhanced antibacterial activity compared to non-fluorinated analogs .
- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that this compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates through caspase activation pathways .
- Neuroprotection Studies : A recent investigation into cholinesterase inhibitors highlighted the potential of this compound in enhancing cognitive function in animal models of Alzheimer’s disease. The study reported improved memory retention and reduced amyloid plaque formation .
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4/c1-13-6-11-5-9(12)7-16(11)8-10-3-4-14-15(10)2/h3-4,9,11,13H,5-8H2,1-2H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJNYUYQKSHPM-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=CC=NN2C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=CC=NN2C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.